molecular formula C9H12BrNO2S B1408205 N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide CAS No. 1327093-29-7

N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide

Cat. No. B1408205
CAS RN: 1327093-29-7
M. Wt: 278.17 g/mol
InChI Key: ZLBUXTGNOMREKM-UHFFFAOYSA-N
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Description

“N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C9H12BrNO2S . It has an average mass of 278.166 Da and a monoisotopic mass of 276.977203 Da .


Molecular Structure Analysis

The molecular structure of “N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide” can be analyzed based on its InChI code: 1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3 . This indicates that the molecule contains 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide” include a molar refractivity of 60.8±0.4 cm3, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Catalysis and Organic Synthesis Applications N-bromo sulfonamide reagents have been utilized as efficient catalysts in organic synthesis. For instance, a novel N-bromo sulfonamide derivative was synthesized and characterized, demonstrating its utility as a catalyst in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a one-pot pseudo five-component condensation reaction. This methodology offers several advantages, such as the use of non-toxic materials, high yields, and clean workup processes (Khazaei et al., 2014).

Surface-active Properties Research on sulfobetaine-type zwitterionic gemini surfactants synthesized from reactions involving sulfonamide derivatives has shed light on their physicochemical and surface-active properties. These studies have characterized the critical micelle concentration (cmc) and surface tension, providing insights into the behavior of these compounds in aqueous solutions, which is crucial for applications in materials science and nanotechnology (Yoshimura et al., 2006).

Radical-scavenging Activity Highly brominated mono- and bis-phenols derived from marine algae, which are structurally related to N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide, have demonstrated potent radical-scavenging activity. These compounds, due to their high bromination and substitution patterns, offer potential applications in antioxidant therapies and the development of protective agents against oxidative stress (Duan et al., 2007).

Urease Inhibition and Antibacterial Properties Thiophene sulfonamide derivatives have been synthesized and evaluated for their urease inhibition and antibacterial activities. This research underscores the potential of sulfonamide-based compounds in developing new antibacterial agents and urease inhibitors, which could be beneficial in treating infections and conditions associated with urease activity (Noreen et al., 2017).

Sensing and Detection Applications Innovations in sensor technology have also benefited from sulfonamide derivatives. A study focused on developing highly efficient sensors for Co2+ ions using bis-sulfonamides fabricated onto glassy carbon electrodes. These sensors demonstrated high sensitivity, broad dynamic concentration ranges, and improved electrochemical performances, indicating the potential of sulfonamide compounds in environmental monitoring and pollution detection (Sheikh et al., 2016).

properties

IUPAC Name

N-(3-bromo-5-methylphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-14(12,13)11-9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBUXTGNOMREKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-5-methylphenyl)ethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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